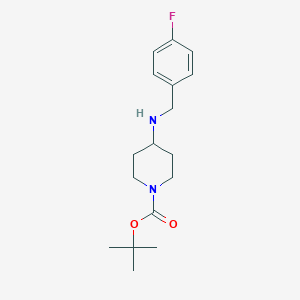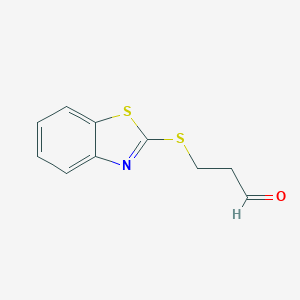
2-(3-Oxopropylthio)-benzthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Oxopropylthio)-benzthiazole, also known as OTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development and disease treatment. This compound belongs to the class of benzothiazoles, which are known for their diverse biological activities. The synthesis method of OTB, its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions will be discussed in
Wirkmechanismus
The mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways. The compound has been shown to interact with various cellular targets, including enzymes, receptors, and ion channels. One of the proposed mechanisms of action of 2-(3-Oxopropylthio)-benzthiazole is through the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. By inhibiting HDACs, 2-(3-Oxopropylthio)-benzthiazole can induce the expression of genes that promote cell death in cancer cells. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to bind to the adenosine A3 receptor, which is involved in the regulation of inflammation and immune response.
Biochemische Und Physiologische Effekte
2-(3-Oxopropylthio)-benzthiazole has been shown to have various biochemical and physiological effects on the body. The compound has been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. This inhibition can prevent the spread of cancer cells and reduce inflammation. Additionally, 2-(3-Oxopropylthio)-benzthiazole has been found to increase the levels of acetylcholine in the brain, which can improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-Oxopropylthio)-benzthiazole has several advantages for lab experiments, including its high purity and stability. The compound can be easily synthesized using the optimized method, and its effects on cellular targets can be measured using various assays. However, there are also limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments. The compound has low solubility in water, which can limit its bioavailability and efficacy. Moreover, the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole is complex and involves multiple pathways, which can make it difficult to study its effects on specific cellular targets.
Zukünftige Richtungen
There are several future directions for the study of 2-(3-Oxopropylthio)-benzthiazole. One potential direction is to investigate the compound's effects on other diseases, such as cardiovascular disease and diabetes. Moreover, the optimization of the synthesis method and the development of more soluble derivatives of 2-(3-Oxopropylthio)-benzthiazole can improve its bioavailability and efficacy. Additionally, the identification of specific cellular targets and the elucidation of the mechanism of action of 2-(3-Oxopropylthio)-benzthiazole can lead to the development of more targeted therapies for cancer and other diseases.
Conclusion
In conclusion, 2-(3-Oxopropylthio)-benzthiazole is a promising compound with potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders. The compound can be synthesized using a multistep process and has been shown to exhibit cytotoxic, anti-inflammatory, and neuroprotective effects. However, there are limitations to using 2-(3-Oxopropylthio)-benzthiazole in lab experiments, and further research is needed to optimize its bioavailability and efficacy. The future directions for the study of 2-(3-Oxopropylthio)-benzthiazole include investigating its effects on other diseases and identifying specific cellular targets and mechanisms of action.
Wissenschaftliche Forschungsanwendungen
2-(3-Oxopropylthio)-benzthiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. The compound has been shown to exhibit cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, 2-(3-Oxopropylthio)-benzthiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Moreover, 2-(3-Oxopropylthio)-benzthiazole has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
CAS-Nummer |
160137-19-9 |
|---|---|
Produktname |
2-(3-Oxopropylthio)-benzthiazole |
Molekularformel |
C10H9NOS2 |
Molekulargewicht |
223.3 g/mol |
IUPAC-Name |
3-(1,3-benzothiazol-2-ylsulfanyl)propanal |
InChI |
InChI=1S/C10H9NOS2/c12-6-3-7-13-10-11-8-4-1-2-5-9(8)14-10/h1-2,4-6H,3,7H2 |
InChI-Schlüssel |
BLWYEHIJXVGBRZ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(S2)SCCC=O |
Synonyme |
Propanal, 3-(2-benzothiazolylthio)- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

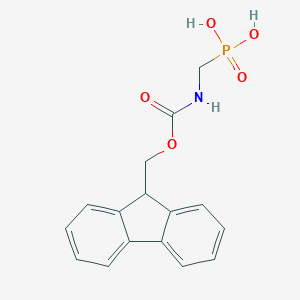
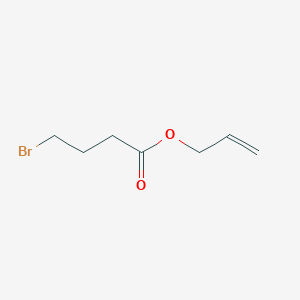
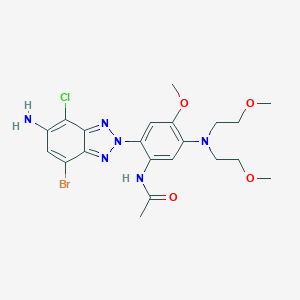

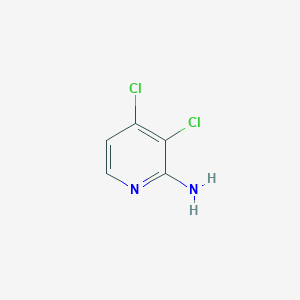
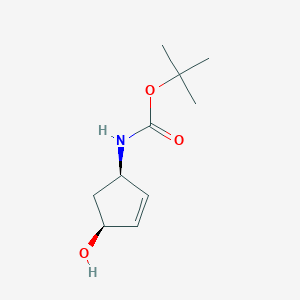
![Ethyl 3-(methylthio)-6,7-dihydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68932.png)
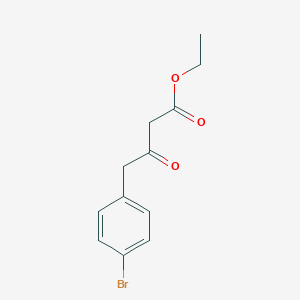
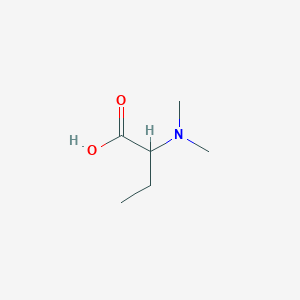
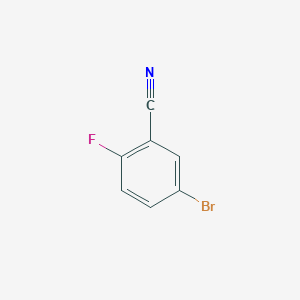
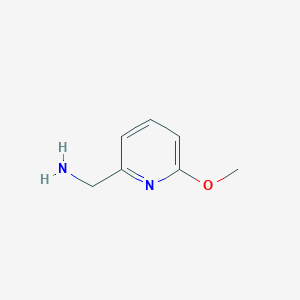
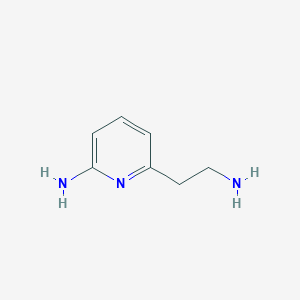
![Ethyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]ethanimidate](/img/structure/B68944.png)
